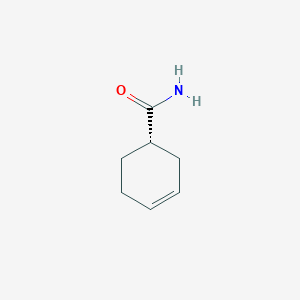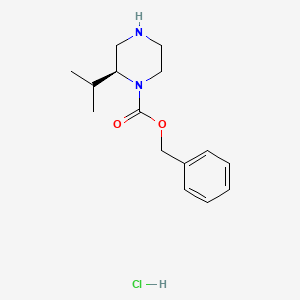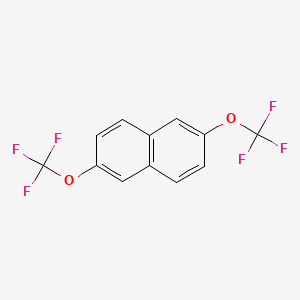
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is conjugated with a styryl group. The presence of the pentyl chain further enhances its hydrophobic properties, making it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane typically involves the hydroboration of alkynes. One common method includes the use of bis(pinacolato)diboron as the boron source, along with a copper catalyst. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The general procedure involves mixing bis(pinacolato)diboron, micro copper powder, and methanol sodium in a Schlenk tube. The alkyne and ethanol are then added, and the mixture is stirred at room temperature for several hours. The product is purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The boron atom can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Ethyl-substituted dioxaborolane.
Substitution: Various organoboron compounds.
Aplicaciones Científicas De Investigación
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated structure.
Medicine: Explored for its use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. The boron atom acts as an electron-deficient center, facilitating reactions with nucleophiles. The conjugated styryl group enhances the compound’s reactivity by stabilizing intermediates through resonance. Molecular targets include various organic substrates, and pathways involve the formation of boronate esters and other organoboron intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-ethylstyryl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-propylstyryl)-1,3,2-dioxaborolane
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(4-pentylstyryl)-1,3,2-dioxaborolane is unique due to the presence of the pentyl chain, which imparts greater hydrophobicity compared to its analogs. This feature makes it particularly useful in applications requiring hydrophobic interactions, such as in drug delivery and material science.
Propiedades
Fórmula molecular |
C19H29BO2 |
|---|---|
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(4-pentylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BO2/c1-6-7-8-9-16-10-12-17(13-11-16)14-15-20-21-18(2,3)19(4,5)22-20/h10-15H,6-9H2,1-5H3/b15-14+ |
Clave InChI |
ZNSXCABBRJIRGJ-CCEZHUSRSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)CCCCC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
![Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-](/img/structure/B11832398.png)






![6-Benzhydryl-3,3-difluoro-1,6-diazaspiro[3.3]heptane](/img/structure/B11832439.png)



